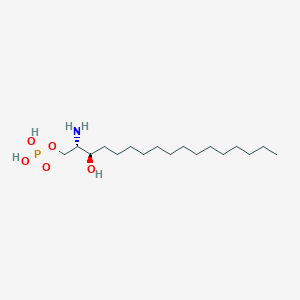

(2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate

Description

Its molecular formula is C₁₇H₃₈NO₅P, with a molecular weight of 367.2488 g/mol . Unlike unsaturated sphingosine derivatives, sphinganine lacks the C4–C5 double bond, which influences its biophysical properties and biological activity. This compound is part of the broader sphingolipidome, playing roles in cell signaling, membrane structure, and metabolic regulation .

Properties

CAS No. |

474923-29-0 |

|---|---|

Molecular Formula |

C17H38NO5P |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

InChI Key |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

Synonyms |

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |

Origin of Product |

United States |

Preparation Methods

De Novo Synthesis: Sphinganine-1-phosphate can be synthesized de novo within cells by enzymatic reactions involving serine palmitoyltransferase (SPT) and ceramide synthase.

Chemical Synthesis: Chemical methods involve the phosphorylation of sphinganine (d17:0) using appropriate reagents.

Industrial Production:: Industrial-scale production methods are not widely reported due to the compound’s specialized nature. research-grade quantities are available from suppliers.

Chemical Reactions Analysis

Sphinganine-1-phosphate (d17:0) can undergo various reactions:

Phosphorylation: The addition of a phosphate group to sphinganine (d17:0).

Hydrolysis: Cleavage of the phosphate ester bond.

Metabolism: Enzymatic modifications leading to other sphingolipids.

Common reagents include phosphoric acid, enzymes (e.g., sphingosine kinases), and specific phosphatases. Major products include sphingosine-1-phosphate (d17:0) and ceramides.

Scientific Research Applications

Cell Migration: Sphinganine-1-phosphate regulates cell migration, angiogenesis, and immune responses.

Apoptosis: It influences cell survival and apoptosis pathways.

Neuroprotection: Implicated in neurodegenerative diseases.

Glaucoma Research: Reduced levels in glaucomatous trabecular meshwork samples.

Cancer: Potential roles in cancer progression and therapy.

Mechanism of Action

Sphinganine-1-phosphate acts through G protein-coupled receptors (S1P receptors). It modulates intracellular calcium levels, activates downstream kinases, and influences gene expression. Key pathways include PI3K/Akt and MAPK.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

Key structural analogs include:

| Compound Name | Backbone Structure | Double Bonds | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |

|---|---|---|---|---|---|---|

| Sphinganine-C17-1-phosphate | C17 sphinganine | 0 (saturated) | C₁₇H₃₈NO₅P | 367.2488 | ~4.35* | Fully saturated backbone |

| Sphingosine-1-phosphate (d17:1) | C17 sphingosine | 1 (C4–C5) | C₁₇H₃₆NO₅P | 365.233 | 4.351 | Unsaturated backbone; bioactive |

| Sphinganine-1-phosphocholine | C18 sphinganine | 0 | C₂₃H₅₁N₂O₅P | 466.3536 | N/A | Phosphocholine head group |

| C17 Sphingosine-1-phosphocholine | C17 sphingosine | 1 | C₂₂H₄₇N₂O₅P | 450.3223 | N/A | Shorter chain + phosphocholine |

*Estimated based on structural similarity to sphingosine-1-phosphate (d17:1) .

Key Observations :

- Saturation : Sphinganine-C17-1-phosphate lacks the C4–C5 double bond present in sphingosine-1-phosphate (d17:1), reducing its conformational flexibility and altering receptor binding .

- Head Group : Phosphocholine derivatives (e.g., sphinganine-1-phosphocholine) exhibit greater polarity compared to phosphate-only analogs, enhancing aqueous solubility .

Signaling Pathways

- Sphinganine-C17-1-phosphate: Limited direct receptor-mediated signaling data exist, but saturated sphinganine derivatives are implicated in de novo ceramide synthesis and apoptosis regulation .

- Sphingosine-1-phosphate (d17:1) : Binds to S1P receptors (S1PR1–5), modulating immune cell trafficking, endothelial barrier function, and viral pathogenesis (e.g., COVID-19 metabolic dysregulation) .

Metabolic Roles

- Sphinganine-C17-1-phosphate is a precursor in the sphingolipid salvage pathway, whereas sphingosine-1-phosphate (d17:1) is a terminal metabolite with direct signaling functions .

- In COVID-19 patients, sphingosine-1-phosphate (d17:1) levels correlate with disease severity, suggesting a role in metabolic inflammation absent in saturated analogs like sphinganine-C17-1-phosphate .

Analytical Detection

- Both compounds are quantified via LC-MS/MS. Sphingosine-1-phosphate (d17:1) has been measured in cerebrospinal fluid for diagnosing carcinomatous meningitis, while sphinganine-C17-1-phosphate is primarily studied in lipidomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.